molecular formula C8H10O4 B1310804 2,5-Dimethyl-2,4-hexadienedioic acid CAS No. 20514-41-4

2,5-Dimethyl-2,4-hexadienedioic acid

Cat. No.: B1310804
CAS No.: 20514-41-4
M. Wt: 170.16 g/mol
InChI Key: HVMNFKUBOVSQCO-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-2,4-hexadienedioic acid is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis Applications

2,5-Dimethyl-2,4-hexadienedioic acid is a valuable intermediate in the synthesis of high-efficiency and low-toxicity pyrethroids pesticides. Research has shown that the modification of SAPO-11 molecular sieves with citric acid enhances the catalytic activity for the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene. Modified catalysts exhibit higher amounts of medium strength acid sites, leading to increased conversion and yield rates for the production of 2,5-dimethyl-2,4-hexadiene (Lian Linli, 2014).

Organic Synthesis Building Blocks

In organic synthesis, this compound derivatives have been explored for their reactivity with various carbon-centered electrophiles. This has led to the formation of mono- and disubstituted derivatives, showcasing the compound's versatility as a building block for further chemical modifications. Such derivatives have applications in developing new materials and chemicals with potential industrial uses (A. Maercker, Joachim van de Flierdt, & U. Girreser, 2000).

Biomass Conversion to Chemicals

The conversion of biomass-derived dimethyl furane to 2,5-hexanedione, using a highly efficient biphasic system, demonstrates the potential of this compound in biofuel and medicinal chemistry. This process highlights an innovative approach to utilizing renewable resources for the production of valuable platform chemicals (Liu Yueqin et al., 2016).

Industrial Scale Synthesis

On an industrial scale, the development of efficient processes for the synthesis of 2,5-dimethyl-2,4-hexadiene is crucial for its application in various sectors. Studies have focused on optimizing conditions such as catalyst type, reaction temperature, and reactant ratios to achieve high yields and purity, which are essential for its use in manufacturing processes and chemical industries (Hua Wang et al., 2004).

Chemical Separation Process Enhancement

Research on distillation separation processes for 2,5-dimethyl-2,4-hexadiene has led to improved production efficiency and economic performance. The development of energy-integrated separation processes provides valuable data for designing industrial-scale separation units, enhancing the overall production status of 2,5-dimethyl-2,4-hexadiene (Wei-Yi Qi, 2002).

Safety and Hazards

2,5-Dimethyl-2,4-hexadienedioic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . Contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of contact with eyes, they should be rinsed with pure water for at least 15 minutes .

Properties

IUPAC Name

(2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMNFKUBOVSQCO-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C(\C(=O)O)/C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20514-41-4
Record name 2,5-Dimethyl-2,4-hexadienedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020514414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.